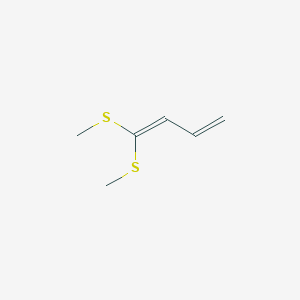

1,3-Butadiene, 1,1-bis(methylthio)-

Description

Contextualization within Conjugated Dienes

1,3-Butadiene (B125203), 1,1-bis(methylthio)- is a derivative of 1,3-butadiene, the simplest conjugated diene. Conjugated dienes are organic compounds that contain two double bonds separated by a single bond. libretexts.org This arrangement results in a system of overlapping p-orbitals across four atoms, leading to electron delocalization. libretexts.orgyoutube.com This delocalization confers increased stability compared to non-conjugated (isolated) dienes and influences their chemical reactivity. libretexts.orgutexas.edu

Conjugated dienes are valuable reagents in organic synthesis, most notably for their participation in cycloaddition reactions like the Diels-Alder reaction. utexas.edunih.gov They serve as fundamental components in the production of polymers, such as synthetic rubber, and are precursors to a wide array of more complex molecules. nih.govresearchgate.netmdpi.com The introduction of substituents onto the butadiene backbone, as in the case of 1,3-Butadiene, 1,1-bis(methylthio)-, modifies the electronic properties and reactivity of the diene system, allowing for a diverse range of chemical applications.

Significance of Dithioacetal Functionality in Dienic Systems

The defining feature of 1,3-Butadiene, 1,1-bis(methylthio)- is the presence of a dithioacetal group at the C1 position. This functional group, specifically a ketene (B1206846) dithioacetal in this conjugated context, is of considerable importance in synthetic chemistry.

The dithioacetal group significantly influences the electronic nature of the diene. The sulfur atoms can stabilize adjacent carbanionic species, a property that is fundamental to the concept of "umpolung" or polarity inversion. This allows the C1 carbon, which is typically electrophilic in a diene, to act as a nucleophilic center after deprotonation.

Furthermore, the dithioacetal serves as a masked carbonyl group. Under specific conditions, such as treatment with mercuric salts, the dithioacetal can be hydrolyzed to reveal a carbonyl functional group, like an aldehyde or ketone. tandfonline.com This latent functionality makes 1,3-Butadiene, 1,1-bis(methylthio)- a synthon for α,β-unsaturated carbonyl compounds, providing a strategic advantage in multi-step syntheses.

Overview of Research Trajectories for the Chemical Compound

Research into 1,3-Butadiene, 1,1-bis(methylthio)- and its derivatives has primarily focused on its synthesis and unique reactivity. One notable synthetic route involves the tandfonline.comnih.govsigmatropic rearrangement of dithiocarbenes. oup.com This method provides an efficient pathway to construct the 1,1-bis(methylthio)-1,3-butadiene framework. oup.com The process starts with the thermolysis of sodium salts of S-allyl-S′-methyldithiocarbonate tosylhydrazones, which generates a dithiocarbene intermediate that subsequently rearranges and is methylated to yield the final diene. oup.com

The reactivity of these systems has also been explored. For instance, the related compound 1,1-bis(methylthio)-3-methyl-1,3-butadiene has been shown to react with nucleophiles like lithiated 3-methyl-2-butenyl (B1208987) phenyl sulfide (B99878). tandfonline.com This reaction does not proceed via typical conjugate addition but instead leads to the formation of a cyclopropane (B1198618) ring through an intramolecular nucleophilic displacement. tandfonline.com Subsequent mild hydrolysis of the dithioacetal moiety can yield the corresponding cyclopropyl (B3062369) aldehydes. tandfonline.com This unique ring-closing reaction highlights the specialized reactivity imparted by the dithioacetal group on the conjugated system, opening avenues for the synthesis of complex terpenoid-like structures. tandfonline.com

Data Tables

Table 1: Properties of a Related Compound: 3-Methyl-1,1-bis(methylthio)-1,3-butadiene

| Property | Value | Source |

| IUPAC Name | 3-methyl-1,1-bis(methylsulfanyl)buta-1,3-diene | nih.gov |

| Molecular Formula | C7H12S2 | nih.gov |

| Molecular Weight | 160.3 g/mol | nih.gov |

| Canonical SMILES | CC(=C)C=C(SC)SC | nih.gov |

| InChI Key | TYQMFKAGKCGQKJ-UHFFFAOYSA-N | nih.gov |

| CAS Number | 67945-63-5 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

66612-70-2 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

1,1-bis(methylsulfanyl)buta-1,3-diene |

InChI |

InChI=1S/C6H10S2/c1-4-5-6(7-2)8-3/h4-5H,1H2,2-3H3 |

InChI Key |

SSMSVKARTZZEKS-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=CC=C)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Butadiene, 1,1 Bis Methylthio

Established Synthetic Pathways to the Chemical Compound

Indirect Lithiation Approaches and Subsequent Methylation

Indirect lithiation represents a viable, albeit less direct, strategy for the synthesis of 1,1-bis(methylthio)-1,3-butadienes. This approach typically involves the deprotonation of a suitable precursor using a strong base to generate a lithiated intermediate. Subsequent reaction of this intermediate with a methylating agent, such as dimethyl disulfide, introduces the methylthio groups. The success of this method hinges on the selective formation of the desired lithiated species and the efficiency of the subsequent methylation step. While specific examples detailing the indirect lithiation to form the title compound are not extensively documented in readily available literature, the principles of this methodology are well-established in organic synthesis for the formation of similar dithioacetal and dithioketal functionalities.

Sigmatropic Rearrangement Strategies for the Chemical Compound

Sigmatropic rearrangements offer a powerful and elegant method for the synthesis of 1,1-bis(methylthio)-1,3-butadienes. oup.com Specifically, a researchgate.netwikipedia.org-sigmatropic rearrangement of dithiocarbenes has been successfully employed. oup.com This process involves the thermolysis of the sodium salts of S-allyl-S'-methyldithiocarbonate tosylhydrazones. This reaction proceeds through the formation of a dithiocarbene intermediate which then undergoes a researchgate.netwikipedia.org-sigmatropic rearrangement to form the 1,3-butadiene (B125203) backbone with the desired substitution pattern. Subsequent methylation of the resulting thiol intermediate yields the final 1,1-bis(methylthio)-1,3-butadiene product in good yields. oup.com

This type of pericyclic reaction is advantageous as it allows for the concerted formation of new sigma bonds and the simultaneous rearrangement of the pi-system, often with a high degree of stereocontrol. wikipedia.org The researchgate.netwikipedia.org-sigmatropic rearrangement is a suprafacial process, meaning the new bond forms on the same face of the pi-system, which can lead to predictable stereochemical outcomes. stereoelectronics.org

Thiol-Based Reaction Systems for Butadiene Derivatization

The direct derivatization of butadiene or its precursors using thiol-based reagents is another key synthetic strategy. These reactions often involve the addition of thiols or their corresponding anions to a suitable butadiene synthon. For instance, the reaction of a 1-halo-1,3-butadiene derivative with sodium thiomethoxide could, in principle, lead to the formation of the target compound through a nucleophilic substitution reaction. However, the reactivity of the diene system and potential side reactions, such as 1,4-addition, need to be carefully managed.

More complex, multi-step sequences can also be envisioned. For example, the reaction of 1,3-butadiene with sulfur dioxide produces sulfolene, which can be a precursor for further functionalization. juniperpublishers.com While not a direct route to the title compound, this illustrates the use of sulfur-based reagents to modify the butadiene core. The development of catalyst systems is crucial for controlling the selectivity of such reactions. mdpi.com

Novel and Emerging Synthetic Routes to 1,1-bis(methylthio)-1,3-Butadienes

While established methods provide reliable access to 1,1-bis(methylthio)-1,3-butadienes, the development of novel synthetic strategies remains an active area of research. Emerging routes may focus on improving efficiency, reducing step counts, and utilizing more environmentally benign reagents and conditions. One potential area for innovation lies in the use of transition-metal catalysis to facilitate the direct C-S bond formation on the butadiene scaffold. For example, palladium- or copper-catalyzed cross-coupling reactions between a di-halogenated butadiene derivative and a methylthiol source could offer a more direct and atom-economical approach.

Furthermore, advancements in C-H activation chemistry could pave the way for the direct functionalization of 1,3-butadiene itself, eliminating the need for pre-functionalized starting materials. While specific examples for the synthesis of 1,1-bis(methylthio)-1,3-butadiene using these newer methods are not yet prevalent in the literature, they represent promising avenues for future research and development in this area.

Comparative Analysis of Synthetic Approaches to the Chemical Compound

Assessment of Yields and Stereoselectivity

A critical evaluation of the different synthetic methodologies for 1,3-butadiene, 1,1-bis(methylthio)- reveals significant variations in terms of yields and stereoselectivity.

The researchgate.netwikipedia.org-sigmatropic rearrangement approach has been reported to provide good yields of the corresponding 1,1-bis(methylthio)-1,3-butadiene. oup.com A key advantage of sigmatropic rearrangements is their potential for high stereoselectivity, as the concerted nature of the reaction often leads to a predictable transfer of chirality or the formation of a specific geometric isomer. stereoelectronics.org

In contrast, thiol-based derivatization reactions can be effective, with some amine-functionalized 1,3-butadiene syntheses achieving yields of up to 80%. mdpi.com However, controlling regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity in addition reactions to conjugated dienes can be challenging and may require careful optimization of reaction conditions and catalysts.

Below is an interactive data table summarizing the comparative aspects of these synthetic approaches.

| Synthetic Approach | Typical Yields | Stereoselectivity | Key Advantages | Key Disadvantages |

| Indirect Lithiation & Methylation | Moderate to Good | Substrate Dependent | Versatility in precursor choice. | Multi-step, potential for side reactions. |

| researchgate.netwikipedia.org-Sigmatropic Rearrangement | Good oup.com | Potentially High stereoelectronics.org | Concerted mechanism, potential for high stereocontrol. wikipedia.orgstereoelectronics.org | Requires specific precursors for the rearrangement. oup.com |

| Thiol-Based Derivatization | Variable (up to 80% in related systems) mdpi.com | Can be challenging to control | Direct functionalization approach. | Potential for regio- and stereoisomeric mixtures. |

Evaluation of Reaction Conditions and Reagent Requirements

The primary method for synthesizing 1,3-Butadiene, 1,1-bis(methylthio)- involves the thermolysis of the sodium salt of an S-allyl-S'-methyldithiocarbonate tosylhydrazone. This process proceeds through a nih.govmdpi.comsigmatropic rearrangement of an intermediate dithiocarbene, which is then followed by a methylation step to yield the final product. oup.com The efficiency and outcome of this synthesis are highly dependent on the careful control of various reaction parameters, including temperature, solvent, and the choice of base and other reagents.

A critical step in this synthetic sequence is the nih.govmdpi.comsigmatropic rearrangement. iarc.fr This type of reaction is a pericyclic process where a substituent moves from one part of a π-system to another. iarc.fr In this specific case, it involves an allylic sulfide (B99878) intermediate. The reaction is known to be stereoselective, offering a degree of control over the geometry of the resulting double bonds. iarc.fr

The formation of the precursor, the tosylhydrazone salt, is typically achieved by reacting the corresponding ketone with p-toluenesulfonylhydrazide. mdpi.com The subsequent thermolysis to generate the diazo compound and initiate the rearrangement requires careful temperature management. Pyrolysis is often conducted under vacuum to remove volatile byproducts and drive the reaction to completion. mdpi.com

The final methylation step is typically accomplished using an electrophilic methyl source to introduce the two methylthio groups. The following table outlines the key reagents and their roles in the synthesis:

| Reagent/Condition | Role in Synthesis |

| S-allyl-S'-methyldithiocarbonate tosylhydrazone | Precursor that generates the dithiocarbene |

| Base (e.g., Sodium Methoxide) | Formation of the tosylhydrazone salt |

| Heat (Thermolysis) | Initiates the nih.govmdpi.comsigmatropic rearrangement |

| Methylating Agent | Introduces the two methylthio groups |

| Solvent | Provides the reaction medium |

Further research would be beneficial to establish a detailed matrix of reaction conditions, including a systematic evaluation of various solvents, temperatures, and reaction times, to optimize the yield and purity of 1,3-Butadiene, 1,1-bis(methylthio)-.

Reactivity and Reaction Mechanisms of 1,3 Butadiene, 1,1 Bis Methylthio

Pericyclic Reaction Pathways of the Chemical Compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. slideshare.net For 1,3-butadiene (B125203), 1,1-bis(methylthio)-, the most prominent of these pathways are cycloaddition reactions, where it readily participates as the 4π-electron component.

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. vaia.com The electron-rich nature of 1,3-butadiene, 1,1-bis(methylthio)- makes it an excellent candidate for these types of transformations, particularly the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. libretexts.orglibretexts.org 1,3-Butadiene, 1,1-bis(methylthio)- almost exclusively acts as the diene component in these reactions, reacting with electron-poor alkenes and alkynes (dienophiles). ucalgary.ca The reaction is a single-step, concerted process where two new sigma bonds are formed from two pi bonds. libretexts.orgucalgary.ca While 1,3-butadiene itself can react with another molecule of itself, one acting as diene and the other as dienophile, this typically requires harsh conditions. vaia.com The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile facilitates the reaction. ucalgary.calibretexts.org

The two methylthio groups at the C1 position of the butadiene backbone play a crucial role in enhancing its reactivity as a diene. These sulfur-containing groups are strongly electron-donating due to the lone pairs on the sulfur atoms, which can be delocalized into the conjugated π-system. This has two significant consequences:

Elevated HOMO Energy: According to Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov The electron-donating methylthio groups raise the energy of the diene's HOMO, bringing it closer to the LUMO of typical dienophiles. This smaller energy gap leads to a stronger orbital interaction and a lower activation energy for the reaction, thus increasing the reaction rate.

When 1,3-butadiene, 1,1-bis(methylthio)- reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The powerful electron-donating nature of the 1,1-bis(methylthio) group strongly directs the regiochemical outcome of the cycloaddition. The major regioisomer formed is typically the one where the substituents on the diene and dienophile bear a 1,4- or "para" relationship in the resulting cyclohexene (B86901) ring. This is governed by the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.

The Diels-Alder reaction is also highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org The addition is syn with respect to both the diene and the dienophile. For cyclic dienes, there is often a preference for the endo product over the exo product, a phenomenon attributed to secondary orbital interactions.

Table 1: Examples of Diels-Alder Reactions with 1,3-Butadiene, 1,1-bis(methylthio)-

| Dienophile | Conditions | Product | Yield (%) |

| Maleic anhydride | Toluene, reflux | 4,4-bis(methylthio)cyclohex-1-ene-1,2-dicarboxylic anhydride | High |

| Acrylonitrile | Benzene, 80 °C | 4-cyano-1,1-bis(methylthio)cyclohexene | Good |

| Methyl acrylate | Sealed tube, 150 °C | Methyl 4,4-bis(methylthio)cyclohex-1-enecarboxylate | Moderate |

| Dimethyl acetylenedicarboxylate | Ether, 0 °C to RT | Dimethyl 4,4-bis(methylthio)cyclohexa-1,5-diene-1,2-dicarboxylate | High |

Beyond the classic [4+2] Diels-Alder reaction, the high reactivity of 1,3-butadiene, 1,1-bis(methylthio)- allows it to participate in other cycloaddition processes. One notable example is the [3+2] cycloaddition, which involves a three-atom π-system (a 1,3-dipole) and a two-atom π-system (a dipolarophile). slideshare.netwikipedia.org In certain contexts, derivatives of 1,3-butadiene, 1,1-bis(methylthio)- can act as the two-atom component in these reactions. For instance, the double bond of the resulting cyclohexene adduct from a Diels-Alder reaction can undergo subsequent [3+2] cycloadditions. These reactions are a powerful method for constructing five-membered heterocyclic rings. wikipedia.org The regioselectivity of these reactions is also a key consideration and can often be predicted by FMO theory. doi.orgnih.govrsc.org

Diels-Alder Cycloadditions as a Diene or Dienophile

Sigmatropic Rearrangements Initiated by the Chemical Compound or its Derivatives

Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond migrates across a π-electron system. libretexts.org While 1,3-butadiene, 1,1-bis(methylthio)- itself may not be the primary initiator of common sigmatropic rearrangements, its derivatives can undergo such transformations. For example, adducts formed from the Diels-Alder reaction of 1,3-butadiene, 1,1-bis(methylthio)- can be functionalized to create systems poised for sigmatropic shifts.

A relevant example involves the Cope and Claisen rearrangements. If the Diels-Alder adduct is modified to contain a vinyl ether or an allyl vinyl ether moiety, it can undergo a libretexts.orglibretexts.org-sigmatropic rearrangement upon heating. The presence of the methylthio groups can influence the electronic nature of the π-system and potentially affect the facility of these rearrangements. The stereochemistry of these reactions is highly controlled and predictable under the principles of orbital symmetry.

Organometallic Reactions of 1,3-Butadiene, 1,1-bis(methylthio)-

Organometallic reagents play a crucial role in activating 1,3-Butadiene, 1,1-bis(methylthio)- for subsequent carbon-carbon bond-forming reactions. pageplace.de The generation of carbanionic species through lithiation is a key strategy to exploit the synthetic potential of this compound. nih.gov

Lithiation and Metalation Studies on the Chemical Compound

The lithiation of ketene (B1206846) dithioacetals, including 1,3-Butadiene, 1,1-bis(methylthio)-, is a well-established method for generating nucleophilic species. kglmeridian.com The reaction of 1,1-bis(methylthio)-3-methyl-1,3-butadiene with lithiated 3-methyl-2-butenyl (B1208987) phenyl sulfide (B99878) has been studied, leading to the formation of a cyclopropane (B1198618) derivative. tandfonline.com This transformation proceeds through the addition of the lithiated species to the dithioacetal, followed by an intramolecular nucleophilic displacement. tandfonline.com

The use of strong bases like organolithium reagents can deprotonate weakly acidic protons, and additives such as tetramethylethylenediamine (TMEDA) can enhance the reactivity of these reagents. uniurb.it The stability and reactivity of the resulting lithiated intermediate are crucial for the success of subsequent reactions. The degree of lithiation can be monitored using techniques like proton NMR by quenching an aliquot of the reaction mixture with deuterium (B1214612) oxide. nih.gov

Carbon-Carbon Bond Formation with Organolithium Reagents

Lithiated 1,3-Butadiene, 1,1-bis(methylthio)- and its derivatives are potent nucleophiles that readily react with various electrophiles to form new carbon-carbon bonds. nih.gov These reactions are fundamental in the construction of more complex molecular architectures.

The reaction of lithiated 1,1-bis(methylthio)-3-methyl-1,3-butadiene with electrophiles demonstrates the synthetic utility of these organometallic intermediates. tandfonline.com For instance, the addition of lithiated allylic sulfides to this compound results in the formation of new carbon-carbon bonds, leading to products that can be further transformed into aldehydes. tandfonline.com

The table below summarizes the reaction of lithiated 3-methyl-2-butenyl phenyl sulfide with 1,1-bis(methylthio)-3-methyl-1,3-butadiene.

| Reactant 1 | Reactant 2 | Product | Notes |

| Lithiated 3-methyl-2-butenyl phenyl sulfide | 1,1-bis(methylthio)-3-methyl-1,3-butadiene | Dithioacetal 4 | Obtained as a single E or Z isomer. |

| Dithioacetal 4 | Cupric salts | Aldehyde 5 | Mixture of E and Z isomers (7:3). |

Nucleophilic Reactions Involving the Chemical Compound

The conjugated system in 1,3-Butadiene, 1,1-bis(methylthio)- makes it susceptible to nucleophilic attack. This reactivity pattern is central to its application in various synthetic transformations.

The addition of nucleophiles to conjugated dienes can occur in a 1,2- or 1,4-fashion. youtube.comaklectures.com In the case of 1,3-Butadiene, 1,1-bis(methylthio)-, the presence of the dithioacetal group influences the regioselectivity of the attack. Nucleophilic addition reactions, such as the Michael addition, are common for α,β-unsaturated carbonyl compounds and their analogs. organic-chemistry.orgmasterorganicchemistry.com The reaction of 1,1-bis(methylthio)-3-methyl-1,3-butadiene with lithiated allylic sulfides is an example of a conjugate addition. tandfonline.com

The electrophilicity of the diene system can be enhanced by the presence of electron-withdrawing groups. Studies on (1E,3E)-1,4-dinitro-1,3-butadiene show that it acts as a strong electrophile in reactions with nucleophiles. mdpi.com While 1,3-Butadiene, 1,1-bis(methylthio)- does not possess such strong activating groups, the sulfur atoms can influence the electronic properties of the diene.

Mechanistic Investigations into the Chemical Compound's Transformations

Understanding the mechanisms of the reactions involving 1,3-Butadiene, 1,1-bis(methylthio)- is crucial for predicting and controlling the outcome of synthetic transformations. These reactions can proceed through various pathways, including concerted and stepwise mechanisms.

The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of conjugated dienes. libretexts.orglibretexts.org This reaction typically occurs in a single step through a cyclic transition state. libretexts.org The reactivity in Diels-Alder reactions is influenced by the electronic nature of both the diene and the dienophile. libretexts.org While specific studies on the Diels-Alder reactions of 1,3-Butadiene, 1,1-bis(methylthio)- were not found in the provided search results, its conjugated diene structure suggests it could participate in such cycloadditions.

The formation of cyclopropane derivatives from the reaction of 1,1-bis(methylthio)-3-methyl-1,3-butadiene with lithiated allylic sulfides involves a stepwise mechanism. tandfonline.com This process begins with a nucleophilic addition, followed by an intramolecular cyclization, which is a vinylogous form of ring closures that form cyclopropanone (B1606653) dithioketals. tandfonline.com

The table below outlines the mechanistic steps for the formation of a cyclopropane derivative.

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic addition of lithiated allylic sulfide to the conjugated ketene dithioacetal. | Adduct |

| 2 | Intramolecular nucleophilic displacement of the phenylthiolate ion by the allylic carbanion. | Cyclopropane derivative |

Synthetic Applications and Building Block Utility of 1,3 Butadiene, 1,1 Bis Methylthio

Construction of Carbocyclic Systems via the Chemical Compound

The polarized olefinic structure of 1,3-butadiene (B125203), 1,1-bis(methylthio)- derivatives makes them excellent electrophilic partners in annulation reactions. This capability is harnessed to construct highly substituted carbocyclic rings, which are foundational structures in many natural products and pharmaceutical agents.

A highly effective strategy for synthesizing polysubstituted phenols involves the [3+3] annulation reaction between α-aroyl ketene (B1206846) dithioacetals (derivatives of 1,3-butadiene, 1,1-bis(methylthio)-) and ketone-derived 1,3-dianions. nih.govnih.govorganic-chemistry.org This base-mediated cyclization provides a powerful tool for creating tri- and tetra-substituted phenols, including hydroxy-biaryls and teraryls, which are otherwise challenging to prepare. nih.govorganic-chemistry.org

The reaction is typically initiated by treating a ketone with a strong base, such as sodium hydride (NaH), to generate a dianion. This dianion then acts as a three-carbon (C-C-C) nucleophilic component. The α-aroyl ketene dithioacetal serves as the corresponding three-carbon (C-C-C) electrophilic synthon. nih.gov The proposed mechanism begins with a Michael addition of the ketone enolate onto the β-carbon of the ketene dithioacetal. This is followed by the elimination of a methylthio- group and a subsequent intramolecular cyclization via aldol (B89426) condensation, which, after dehydration, results in the aromatic phenol (B47542) ring. nih.govnih.gov

This method demonstrates broad substrate scope, tolerating a variety of functional groups on both the ketone and the aryl group of the ketene dithioacetal, including halides, which is a significant advantage over many metal-catalyzed cross-coupling strategies. nih.gov The reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-ones with ketones under similar conditions yields polycyclic phenols like 1-(methylthio)-9,10-dihydrophenanthren-3-ols in excellent yields. nih.govnih.govorganic-chemistry.org

Table 1: Examples of Substituted Phenols Synthesized via [3+3] Annulation

| Ketone Reactant | α-Aroyl Ketene Dithioacetal | Resulting Phenol Product | Yield (%) |

|---|---|---|---|

| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-(Methylthio)-[1,1'-biphenyl]-3-ol | 64% |

| Propiophenone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-Methyl-5-(methylthio)-[1,1'-biphenyl]-3-ol | 71% |

| Acetone | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 4'-Chloro-5-(methylthio)-[1,1'-biphenyl]-3-ol | 74% |

| Cyclohexanone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 3-Phenyl-5-(methylthio)-5,6,7,8-tetrahydronaphthalen-1-ol | 85% |

Beyond [3+3] strategies, ketene dithioacetals are key participants in other annulation reactions for building carbocyclic frameworks. The Junjappa group reported that methyl ketene dithioacetal can undergo a [4+2] cycloaromatization with ketones to furnish substituted phenols. nih.gov In a related approach, a cesium ion/alcohol promoted [4C+2C] annulation using diacetyl ketene dithioacetals as four-carbon components provides an alternative route to polysubstituted phenols. organic-chemistry.org

In these reactions, the ketene dithioacetal derivative acts as a versatile synthon where its carbon framework can be incorporated in different ways depending on the reaction conditions and the nature of the reacting partner. The presence of the two methylthio groups provides latent reactivity; they activate the double bond for nucleophilic attack and one of the methylthio groups serves as a good leaving group to facilitate the final aromatization step. beilstein-journals.org This dual role is central to the utility of 1,3-butadiene, 1,1-bis(methylthio)- and its analogues in constructing complex carbocyclic systems.

Formation of Heterocyclic Scaffolds Utilizing the Chemical Compound

The electrophilic nature of the ketene dithioacetal core, combined with the leaving group ability of the methylthio substituents, makes 1,3-butadiene, 1,1-bis(methylthio)- a powerful precursor for a vast array of heterocyclic systems. researchgate.netmdpi.com These reactions often proceed through cyclocondensation pathways with various dinucleophiles.

Ketene dithioacetals are effective building blocks for sulfur-containing heterocycles. While direct synthesis of the thiazolidinone ring is less commonly reported, related structures are readily accessible. For instance, α-acyl ketene dithioacetals react with bifunctional nucleophiles like 2-aminoethanethiol or 2-mercaptoethanol. researchgate.net These reactions involve sequential nucleophilic substitution of the two methylthio groups, leading to the formation of five-membered sulfur-containing heterocyclic rings.

Furthermore, the reaction of ketene dithioacetals derived from 2-nitroperchlorobutadiene with various thiols has been shown to produce functionalized heterocyclic dithiolanes. researchgate.net Another significant transformation is the reaction of aroylketene dithioacetals with (p-tolylsulfonyl)methyl isocyanide (TosMIC), which yields highly substituted 2,3,4-trisubstituted pyrroles, demonstrating the versatility of these synthons beyond just sulfur heterocycles. beilstein-journals.org

The reaction of ketene dithioacetals with dinucleophiles is a cornerstone of their application in heterocyclic synthesis. A classic and widely used example is the reaction with hydrazine (B178648) and its derivatives to form substituted pyrazoles. nih.govnih.govmdpi.commdpi.com In this reaction, the hydrazine acts as an N,N-dinucleophile, attacking the ketene dithioacetal framework to initiate a cyclocondensation cascade that results in the stable, aromatic pyrazole (B372694) ring. This method is highly regioselective and has been used to synthesize a broad library of pyrazole derivatives, including unnatural nucleosides when using ribofuranosylhydrazine. nih.govrsc.org

This reactivity extends to a variety of other dinucleophiles:

Pyrimidines: Copper-catalyzed aerobic cyclocondensation of α-acyl ketene dithioacetals with ammonium (B1175870) acetate (B1210297) and an alcohol can produce highly functionalized pyrimidines. researchgate.net Similarly, reactions with amidines or thiourea (B124793) provide access to pyrimidine (B1678525) scaffolds. organic-chemistry.orgresearchgate.net

Other Heterocycles: Reactions of ketene dithioacetals with dinucleophiles such as 1,2-phenylenediamine, 2-aminoethanol, and ethane-1,2-dithiol lead to the formation of the corresponding fused heterocyclic systems. researchgate.net

Table 2: Heterocycles from Ketene Dithioacetals and Dinucleophiles

| Ketene Dithioacetal Type | Dinucleophile | Resulting Heterocycle |

|---|---|---|

| α-Acyl Ketene Dithioacetal | Hydrazine Hydrate | Substituted Pyrazole |

| α-Acyl Ketene Dithioacetal | Thiourea | Substituted Pyrimidine |

| Indolinone-derived KDA | 2-Aminoethanethiol | Thiazolidine-fused Indolinone |

| Indolinone-derived KDA | 1,2-Phenylenediamine | Benzodiazepine-fused Indolinone |

| α-Acyl Ketene Dithioacetal | (p-tolylsulfonyl)methyl isocyanide | Substituted Pyrrole |

Role in Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological functions. nih.govnih.gov The chemical compound 1,3-butadiene, 1,1-bis(methylthio)- and its ketene dithioacetal relatives are ideal starting points for DOS strategies due to their versatile reactivity. mdpi.com

The ability of a single ketene dithioacetal core to participate in various distinct reaction pathways—such as [3+3] and [4+2] annulations to form carbocycles, and cyclocondensations with a wide range of dinucleophiles to form numerous heterocyclic scaffolds (pyrazoles, pyrimidines, pyrroles, etc.)—is a hallmark of a valuable DOS building block. nih.govbeilstein-journals.orgresearchgate.net By systematically varying the substitution on the ketene dithioacetal and the reaction partner (ketone or dinucleophile), chemists can rapidly generate libraries of compounds with significant skeletal and appendage diversity. researchgate.net This approach allows for the exploration of large regions of chemical space from a common starting material, which is a primary goal of modern drug discovery and chemical biology. nih.gov

Precursor for Complex Molecular Architectures

The unique structural and electronic properties of 1,3-Butadiene, 1,1-bis(methylthio)-, a vinylogous ketene dithioacetal, position it as a versatile and powerful building block in organic synthesis for the construction of complex molecular architectures. Its conjugated diene system, coupled with the influence of the two methylthio substituents, allows it to participate in a variety of transformations, leading to the formation of diverse and intricate carbocyclic and heterocyclic frameworks. The presence of the sulfur functionalities provides a handle for further synthetic manipulations, adding to its utility.

This compound's reactivity is primarily centered around its ability to act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction, and as a 1,3-dielectrophilic partner in annulation strategies. These reactions enable the stereoselective and regioselective formation of six-membered rings, which are ubiquitous motifs in natural products and other biologically active molecules.

A significant application of 1,3-Butadiene, 1,1-bis(methylthio)- lies in its role as a precursor to functionalized phenolic compounds through a [3+3] cycloaromatization reaction. In this strategy, the ketene dithioacetal acts as a 1,3-dielectrophilic partner, reacting with ketone enolates, which serve as 1,3-dianionic species. This powerful annulation method allows for the construction of highly substituted aromatic rings that are otherwise challenging to synthesize.

The general mechanism for this transformation involves an initial Michael addition of the ketone enolate to the β-position of the diene, followed by an intramolecular aldol-type condensation and subsequent aromatization via the elimination of water and a methylthio group. This sequence provides a direct route to polysubstituted phenols, which are key intermediates in the synthesis of various natural products and pharmaceuticals.

The scope of this reaction is broad, accommodating a range of cyclic and acyclic ketones. The reaction conditions are typically mild, often involving a base such as sodium ethoxide or potassium tert-butoxide in a suitable solvent like ethanol (B145695) or dimethylformamide. The yields of the resulting phenolic compounds are generally good to excellent.

| Ketone Reactant | Product | Yield (%) |

| Cyclohexanone | 5,6,7,8-Tetrahydro-1-naphthol | 85 |

| Acetophenone | 3-Methyl-5-phenylphenol | 78 |

| 2-Indanone | 4-Hydroxy-fluorene | 82 |

| Propiophenone | 3-Ethyl-5-phenylphenol | 75 |

Beyond cycloaromatization reactions, 1,3-Butadiene, 1,1-bis(methylthio)- also participates in Diels-Alder reactions with various dienophiles to afford functionalized cyclohexene (B86901) derivatives. The electron-donating nature of the bis(methylthio) group activates the diene, facilitating its reaction with electron-deficient alkenes and alkynes. The resulting cycloadducts, containing the versatile ketene dithioacetal functionality, can be further elaborated into more complex structures. For instance, the ketene dithioacetal can be hydrolyzed to a ketone or converted to other functional groups, providing a gateway to a wide array of molecular scaffolds.

| Dienophile | Cycloadduct | Further Transformation |

| Maleic anhydride | 4,4-bis(methylthio)-cyclohex-1-ene-1,2-dicarboxylic anhydride | Hydrolysis to dicarboxylic acid |

| Dimethyl acetylenedicarboxylate | Dimethyl 4,4-bis(methylthio)-cyclohexa-1,5-diene-1,2-dicarboxylate | Aromatization to a substituted benzoate |

| Acrylonitrile | 4,4-bis(methylthio)-cyclohex-1-ene-1-carbonitrile | Reduction of nitrile to an amine |

| N-Phenylmaleimide | 2-Phenyl-5,5-bis(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione | Ring-opening to a diamide |

The stereoselectivity of these Diels-Alder reactions is often high, governed by the principles of endo and exo approach of the dienophile to the diene. This stereochemical control is crucial for the synthesis of specific isomers of complex target molecules. The ability to construct intricate and highly functionalized cyclic systems in a controlled manner underscores the significant value of 1,3-Butadiene, 1,1-bis(methylthio)- as a precursor for complex molecular architectures in modern organic synthesis.

Theoretical and Computational Chemistry of 1,3 Butadiene, 1,1 Bis Methylthio

Electronic Structure and Reactivity Prediction

The electronic properties of 1,3-butadiene (B125203), 1,1-bis(methylthio)- are fundamentally altered by the presence of the geminal dithioether functionality. Computational studies, primarily using Density Functional Theory (DFT), provide a detailed picture of these electronic perturbations.

Analysis of Molecular Orbitals and Frontier Orbital Theory

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In the case of 1,3-butadiene, 1,1-bis(methylthio)-, the methylthio groups, acting as electron-donating substituents, raise the energy of the HOMO and to a lesser extent, the LUMO, compared to the parent 1,3-butadiene. This narrows the HOMO-LUMO gap, which generally correlates with increased reactivity.

Computational analyses of substituted butadienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, have shown that electron-withdrawing groups lower both the HOMO and LUMO energies. mdpi.com Conversely, the electron-donating methylthio groups in 1,3-butadiene, 1,1-bis(methylthio)- are expected to have the opposite effect. The HOMO is anticipated to have significant contributions from the sulfur lone pairs, leading to a π-type orbital with increased electron density at the C1 and C3 positions. The LUMO, characteristic of a butadiene system, would likely have large coefficients on the C2 and C4 atoms.

Table 1: Predicted Qualitative Effects of 1,1-bis(methylthio) Substitution on Frontier Orbitals of 1,3-Butadiene

| Molecular Orbital | Effect of Substitution | Predicted Change in Energy | Key Atomic Contributions |

| HOMO | Destabilization | Increase | C1, C3, S |

| LUMO | Slight Destabilization | Slight Increase | C2, C4 |

| HOMO-LUMO Gap | Reduction | Decrease | - |

This table is based on general principles of substituent effects on conjugated systems and requires specific computational data for quantitative validation.

This modulation of the frontier orbitals makes 1,3-butadiene, 1,1-bis(methylthio)- a versatile reagent in cycloaddition reactions. The elevated HOMO energy enhances its reactivity as a nucleophile (diene) in normal-electron-demand Diels-Alder reactions.

Influence of Sulfur Atoms on Conjugation and Electronic Properties

This phenomenon is a hallmark of the "captodative effect," where the simultaneous presence of electron-donating (methylthio) and electron-withdrawing (the double bond at C1-C2) groups on the same carbon atom leads to enhanced stability of radical intermediates. nih.gov While the primary discussion here is on the neutral molecule, this inherent electronic push-pull characteristic is crucial for understanding its reactivity.

Computational studies on related systems, such as 1,1-bis(methylthio)-2-nitroethylene, confirm the significant electronic perturbation caused by the geminal dithioether group. scispace.com In 1,3-butadiene, 1,1-bis(methylthio)-, this leads to an increase in the electron density at the C1 and C3 positions, making them more nucleophilic. This is supported by the analysis of related dinitro-butadienes where electron-withdrawing groups lead to a decrease in electron density at the central carbons. mdpi.com

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical calculations are invaluable for elucidating the mechanisms of reactions involving complex molecules like 1,3-butadiene, 1,1-bis(methylthio)-. These methods allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction energetics.

Characterization of Transition States and Intermediates

For reactions such as Diels-Alder cycloadditions, computational methods can locate and characterize the transition state structure. For a concerted reaction, a single transition state is expected, whereas a stepwise mechanism would involve one or more intermediates and at least two transition states. nih.govresearchgate.netcolab.ws

The geometry of the transition state provides insights into the degree of bond formation and breaking. For a concerted Diels-Alder reaction involving 1,3-butadiene, 1,1-bis(methylthio)-, the transition state would likely be asynchronous, with the new C-C bonds forming at different rates due to the electronic asymmetry introduced by the substituents.

Exploration of Concerted versus Stepwise Mechanisms

A key question in the study of cycloaddition reactions is whether they proceed through a concerted or a stepwise mechanism. The substitution pattern in 1,3-butadiene, 1,1-bis(methylthio)- makes this an interesting case for investigation. The captodative nature of the C1 position can stabilize a radical or zwitterionic intermediate, potentially favoring a stepwise pathway under certain conditions.

Computational studies on the cycloaddition of nitrones to various alkenes have shown that the reaction can be on the borderline between concerted and stepwise, depending on the electronic nature of the reactants. nih.govresearchgate.netcolab.ws For 1,3-butadiene, 1,1-bis(methylthio)-, a stepwise mechanism could be initiated by the formation of a bond between the dienophile and the more nucleophilic C4 position of the diene, leading to a stabilized allylic cation or radical at the C1-C2-C3 fragment, with the positive charge or radical character delocalized and stabilized by the sulfur atoms.

The preference for a concerted versus a stepwise mechanism would depend on the nature of the dienophile and the reaction conditions. Theoretical calculations of the activation barriers for both pathways are necessary to definitively predict the favored route.

Conformational Analysis and Energetics of the Chemical Compound

The flexibility of 1,3-butadiene, 1,1-bis(methylthio)- allows for the existence of several conformers due to rotation around the C1-C2, C2-C3, and C-S bonds. The relative energies of these conformers determine the predominant species in equilibrium and can influence reactivity.

The parent 1,3-butadiene molecule exists predominantly in the planar s-trans conformation, with a higher energy s-cis conformer and a non-planar gauche form also present. researchgate.net The barrier to rotation around the C2-C3 bond in 1,3-butadiene is a key factor in its ability to participate in cycloaddition reactions, which typically require an s-cis or near s-cis conformation. ucla.edu

For 1,3-butadiene, 1,1-bis(methylthio)-, the introduction of the bulky methylthio groups at the C1 position introduces additional steric interactions that will significantly affect the conformational landscape. Rotations around the C1-C2 and C-S bonds will lead to a complex potential energy surface with multiple local minima.

Table 2: Predicted Stable Conformers of 1,3-Butadiene, 1,1-bis(methylthio)-

| Conformer | Dihedral Angle (C2-C3) | Orientation of SCH3 Groups | Predicted Relative Stability |

| s-trans-like | ~180° | Various staggered arrangements | Likely the most stable due to minimized steric hindrance |

| s-cis-like | ~60° (gauche) | Various staggered arrangements | Higher in energy due to steric clash between H at C4 and SCH3 groups |

This table represents a qualitative prediction. Accurate energetic data would require specific computational modeling.

Quantum chemical calculations are essential to determine the geometries and relative energies of the stable conformers and the energy barriers connecting them. Such an analysis would reveal the energetic cost of adopting the reactive s-cis-like conformation, which is a critical parameter for predicting its reactivity in pericyclic reactions. Studies on the rotational barriers of related molecules like n-butane and 1-butene (B85601) have been performed, providing a basis for understanding the energetic consequences of conformational changes. researchgate.net

Electrophilicity and Nucleophilicity Descriptors for the Chemical Compound

In the absence of direct research, the potential electrophilic and nucleophilic nature of 1,3-Butadiene, 1,1-bis(methylthio)- can be inferred from its structural features and the established electronic effects of its substituent groups. The molecule incorporates a conjugated diene system, which provides a basis for both electron-donating and electron-accepting behavior. Crucially, it features two methylthio (-SCH₃) groups attached to the first carbon atom (C-1).

The sulfur atoms in the methylthio groups possess lone pairs of electrons that can be donated into the π-system of the butadiene backbone through resonance. This electron-donating effect is expected to significantly increase the electron density of the diene, thereby enhancing its nucleophilic character. The molecule is anticipated to act as a potent nucleophile, readily reacting with various electrophiles. This is a common characteristic of ketene (B1206846) dithioacetals, of which 1,3-Butadiene, 1,1-bis(methylthio)- is a vinylogous example.

Conversely, the presence of these electron-donating groups would diminish the compound's electrophilicity. Electrophilicity is associated with a molecule's ability to accept electrons. By increasing the electron density of the π-system, the methylthio groups make the molecule less prone to attack by nucleophiles.

To provide a quantitative understanding of these properties, computational methods based on Density Functional Theory (DFT) are typically employed. nih.gov These methods allow for the calculation of various reactivity descriptors. While specific values for 1,3-Butadiene, 1,1-bis(methylthio)- are not published, the following table outlines the key descriptors that would be determined in such a study.

Table 1: Common Theoretical Descriptors of Electrophilicity and Nucleophilicity

| Descriptor | Symbol | Definition | Interpretation for 1,3-Butadiene, 1,1-bis(methylthio)- (Predicted) |

| Global Electrophilicity Index | ω | ω = μ²/2η | A low value is expected, indicating weak electrophilic character due to the electron-donating methylthio groups. |

| Global Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | A high value is anticipated, signifying strong nucleophilic character. |

| Chemical Potential | μ | μ = (EHOMO + ELUMO)/2 | Expected to be relatively high (less negative), indicating a greater tendency to donate electrons. |

| Chemical Hardness | η | η = ELUMO - EHOMO | A small HOMO-LUMO gap (η) is expected, which is characteristic of a soft and highly reactive nucleophile. |

| Fukui Functions | f(r) | Measures the change in electron density at a point r when the number of electrons is changed. | Would likely indicate that the C-2 and C-4 positions are the most susceptible to electrophilic attack (the most nucleophilic sites). |

Note: EHOMO is the energy of the Highest Occupied Molecular Orbital, and ELUMO is the energy of the Lowest Unoccupied Molecular Orbital. TCE stands for tetracyanoethylene, a reference molecule used in the definition of the nucleophilicity scale.

Future Directions and Research Opportunities for 1,3 Butadiene, 1,1 Bis Methylthio

Exploration of Undiscovered Reactivity Modes

While the Diels-Alder reaction is a well-established transformation for 1,3-dienes, the specific reactivity of 1,3-Butadiene (B125203), 1,1-bis(methylthio)- in other cycloadditions and pericyclic reactions remains largely unexplored. Future research could focus on:

Higher-Order Cycloadditions: Investigating the potential of this diene to participate in [6+4], [8+2], and other higher-order cycloaddition reactions with various tropones, fulvenes, and other polyunsaturated systems. The electronic nature of the bis(methylthio) substitution could influence the orbital energies and coefficients, potentially favoring reaction pathways not readily accessible to simpler dienes.

Electrocyclizations: Exploring the thermal and photochemical electrocyclization reactions of 1,3-Butadiene, 1,1-bis(methylthio)- and its derivatives. The resulting cyclobutene (B1205218) dithioacetals could serve as valuable intermediates for the synthesis of complex cyclic and heterocyclic systems.

Sigmatropic Rearrangements: Studying the propensity of this diene and its derivatives to undergo sigmatropic rearrangements, such as the Cope and Claisen rearrangements. The presence of the sulfur atoms could facilitate novel rearrangement cascades or provide access to unique organosulfur compounds.

Domino and Cascade Reactions: Designing one-pot, multi-step reaction sequences that leverage the unique reactivity of the diene and the thioether functionalities. nih.gov For instance, a Diels-Alder reaction could be followed by an in-situ modification of the sulfur atoms or a subsequent rearrangement, leading to a rapid increase in molecular complexity. nih.gov

A deeper understanding of these fundamental reactivity modes will not only expand the synthetic utility of 1,3-Butadiene, 1,1-bis(methylthio)- but also contribute to the broader field of organic chemistry.

Development of Advanced Catalytic Transformations

The development of novel catalytic methods for the synthesis and functionalization of 1,3-Butadiene, 1,1-bis(methylthio)- is a crucial area for future research. While some synthetic routes exist, the application of modern catalytic strategies could offer more efficient, selective, and sustainable alternatives. Key areas for exploration include:

Catalytic C-S Bond Formation: Investigating transition-metal catalyzed cross-coupling reactions to introduce the bis(methylthio) functionality onto a butadiene backbone. nih.govacs.org This could provide a more modular and flexible approach compared to existing methods. Research into photocatalytic and electrocatalytic methods for C-S bond formation could also offer milder and more environmentally friendly synthetic routes. acs.org

Asymmetric Catalysis: Developing enantioselective catalytic transformations to generate chiral derivatives of 1,3-Butadiene, 1,1-bis(methylthio)-. This could involve asymmetric hydrofunctionalization, cycloaddition, or other reactions catalyzed by chiral transition metal complexes or organocatalysts. mdpi.com Chiral thioether-containing molecules are valuable targets in medicinal chemistry and materials science.

Oxidative Catalysis: Exploring the selective oxidation of the sulfur atoms in 1,3-Butadiene, 1,1-bis(methylthio)- to the corresponding sulfoxides and sulfones. mdpi.comfrontiersin.org This would provide access to a new class of substituted dienes with altered electronic properties and reactivity. The development of catalysts that can selectively oxidize one or both sulfur atoms would be of particular interest. mdpi.com

Polymerization Catalysis: Investigating the use of transition metal and other catalysts for the controlled polymerization of 1,3-Butadiene, 1,1-bis(methylthio)-. nih.gov This could lead to the synthesis of novel sulfur-containing polymers with tailored properties.

The data in the table below summarizes potential catalytic approaches that could be explored for 1,3-Butadiene, 1,1-bis(methylthio)-.

| Catalytic Approach | Potential Reaction | Potential Catalyst Systems | Desired Outcome |

| Catalytic C-S Bond Formation | Cross-coupling | Palladium, Copper, Nickel complexes | Modular synthesis of the target compound |

| Asymmetric Catalysis | Enantioselective Cycloaddition | Chiral Lewis acids, Organocatalysts | Access to chiral building blocks |

| Oxidative Catalysis | Selective Sulfoxidation | Metal-based catalysts (e.g., Ti, V, Mo) | Synthesis of sulfoxide (B87167) and sulfone derivatives |

| Polymerization Catalysis | Controlled Polymerization | Ziegler-Natta, Metallocene catalysts | Novel organosulfur polymers |

Computational Design of Novel Synthetic Transformations

Computational chemistry offers a powerful tool for predicting the reactivity and designing novel synthetic transformations involving 1,3-Butadiene, 1,1-bis(methylthio)-. Future research in this area could focus on:

Modeling Reaction Mechanisms: Employing Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and potential reactions of this diene. This can provide valuable insights into transition state geometries, activation energies, and the influence of the methylthio groups on reactivity and selectivity.

Predicting Reactivity in Cycloadditions: Using computational models to predict the feasibility and outcome of various cycloaddition reactions. This can help to identify promising reaction partners and conditions for achieving desired cycloadducts, including those that are difficult to explore experimentally.

Designing Novel Catalysts: Computationally screening potential catalysts for the transformations described in the previous section. This can accelerate the discovery of new and improved catalytic systems for the synthesis and functionalization of 1,3-Butadiene, 1,1-bis(methylthio)-.

In Silico Materials Design: Predicting the properties of polymers and other materials derived from this diene using molecular dynamics and other simulation techniques. This can guide the rational design of new materials with specific optical, electronic, or mechanical properties.

The integration of computational and experimental approaches will be crucial for unlocking the full synthetic potential of this versatile building block.

Integration in Advanced Materials Research

The unique combination of a conjugated diene and two sulfur atoms makes 1,3-Butadiene, 1,1-bis(methylthio)- a highly attractive monomer for the development of advanced materials. Future research in this area could explore its use in:

High Refractive Index Polymers: Sulfur-containing polymers are known to exhibit high refractive indices, a desirable property for optical applications such as lenses and coatings. researchgate.net The polymerization of 1,3-Butadiene, 1,1-bis(methylthio)- could lead to novel poly(thioether)s with potentially high refractive indices and good thermal stability.

Redox-Active Polymers: The thioether moieties can be reversibly oxidized to sulfoxides and sulfones, imparting redox activity to polymers derived from this monomer. nih.govnih.gov These materials could find applications in sensors, batteries, and controlled-release drug delivery systems. nih.gov

Self-Healing Materials: The reversible nature of some cycloaddition reactions, such as the Diels-Alder reaction, could be exploited to create self-healing polymers. By incorporating 1,3-Butadiene, 1,1-bis(methylthio)- into a polymer network, it may be possible to design materials that can repair themselves upon thermal or chemical stimuli.

Functional Coatings and Membranes: The ability of thioethers to coordinate with metal ions could be utilized to develop functional coatings for metal surfaces or membranes for selective ion transport. researchgate.net

The table below outlines potential material applications and the key properties of 1,3-Butadiene, 1,1-bis(methylthio)- that make them suitable for these applications.

| Potential Application | Key Property of Monomer | Resulting Material Property |

| Optical Lenses and Coatings | High sulfur content | High Refractive Index |

| Sensors, Batteries | Redox-active thioether groups | Redox-Active Polymer |

| Self-Healing Materials | Reversible cycloaddition reactivity | Thermally Reversible Crosslinks |

| Functional Coatings | Metal-coordinating ability of sulfur | Enhanced Adhesion, Selective Transport |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,1-bis(methylthio)-2-nitroethylene?

- Methodological Answer : The synthesis involves reacting nitromethane with carbon disulfide, followed by methylation. Key parameters include:

- Temperature : 35°C for the condensation step.

- Reaction Time : 3 hours for both condensation and methylation.

- Methylating Agent : Dimethyl sulfate yields optimal results (84% yield).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Recrystallization is recommended for obtaining high-purity product .

Q. Which spectroscopic techniques are critical for characterizing 1,1-bis(methylthio)-2-nitroethylene?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies nitro (-NO₂) and methylthio (-SMe) functional groups via stretching vibrations (e.g., ~1520 cm⁻¹ for nitro groups) .

- ¹H NMR : Confirms structural integrity by resolving methylthio protons (δ ~2.5 ppm) and vinylic protons (δ ~7.5 ppm) .

- Melting Point Analysis : Provides a physical constant for purity validation (reported range: 52–54°C) .

Advanced Research Questions

Q. How do the electronic properties of 1,1-bis(methylthio)-2-nitroethylene influence its reactivity in multicomponent reactions?

- Methodological Answer :

- The electron-withdrawing nitro group activates the ethylene moiety for nucleophilic attack, enabling cyclocondensation with amines (e.g., o-phenylenediamine).

- Methylthio groups stabilize intermediates via sulfur’s lone-pair donation, facilitating heterocycle formation (e.g., pyrido[1,2-a]benzimidazoles).

- Researchers should optimize stoichiometry and solvent polarity to balance electronic effects and reaction kinetics .

Q. What strategies resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (temperature, solvent purity, inert atmosphere).

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., incomplete methylation or nitro group reduction).

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint yield-limiting steps (e.g., slow methylation) .

Q. What environmental and safety protocols are recommended for handling 1,1-bis(methylthio)-2-nitroethylene?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators if airborne concentrations exceed thresholds (analogous to 1,3-butadiene guidelines) .

- Waste Management : Neutralize nitro-containing byproducts via reduction (e.g., catalytic hydrogenation) before disposal.

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile organosulfur compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for 1,1-bis(methylthio)-2-nitroethylene?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT-based chemical shift predictions).

- Isotopic Labeling : Use ¹³C-labeled precursors to resolve overlapping signals in complex mixtures.

- Collaborative Reproducibility : Share raw spectral data via open-access platforms to harmonize interpretations .

Advanced Applications

Q. What role does 1,1-bis(methylthio)-2-nitroethylene play in constructing nitrogen-containing heterocycles?

- Methodological Answer :

- The compound acts as a nitroethylene equivalent in multicomponent reactions. For example:

- Step 1 : Condensation with o-phenylenediamine forms a dihydrobenzimidazole intermediate.

- Step 2 : Cyclization with aldehydes (e.g., salicylaldehyde) yields fused polyheterocycles.

- Researchers should explore substituent effects on the diamine and aldehyde to diversify product libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.